Cas no 1782596-97-7 (4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid)

4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid
- 1782596-97-7
- EN300-1923731
-
- インチ: 1S/C10H12BrNO3/c11-7-1-2-9(13)8(4-7)6(5-12)3-10(14)15/h1-2,4,6,13H,3,5,12H2,(H,14,15)
- InChIKey: YOARUWVSHPIWRL-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)C(CN)CC(=O)O)O
計算された属性
- せいみつぶんしりょう: 273.00006g/mol
- どういたいしつりょう: 273.00006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.4
- トポロジー分子極性表面積: 83.6Ų
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1923731-2.5g |
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid |
1782596-97-7 | 2.5g |
$1903.0 | 2023-09-17 | ||
Enamine | EN300-1923731-0.1g |
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid |
1782596-97-7 | 0.1g |
$855.0 | 2023-09-17 | ||
Enamine | EN300-1923731-5.0g |
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid |
1782596-97-7 | 5g |
$2816.0 | 2023-05-31 | ||
Enamine | EN300-1923731-1g |
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid |
1782596-97-7 | 1g |
$971.0 | 2023-09-17 | ||
Enamine | EN300-1923731-10g |
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid |
1782596-97-7 | 10g |
$4176.0 | 2023-09-17 | ||
Enamine | EN300-1923731-0.05g |
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid |
1782596-97-7 | 0.05g |
$816.0 | 2023-09-17 | ||
Enamine | EN300-1923731-1.0g |
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid |
1782596-97-7 | 1g |
$971.0 | 2023-05-31 | ||
Enamine | EN300-1923731-10.0g |
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid |
1782596-97-7 | 10g |
$4176.0 | 2023-05-31 | ||
Enamine | EN300-1923731-0.25g |
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid |
1782596-97-7 | 0.25g |
$893.0 | 2023-09-17 | ||
Enamine | EN300-1923731-0.5g |
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid |
1782596-97-7 | 0.5g |
$933.0 | 2023-09-17 |
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid 関連文献
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acidに関する追加情報
Introduction to 4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid (CAS No. 1782596-97-7)
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid, identified by the chemical identifier CAS No. 1782596-97-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, featuring a unique structural motif comprising an amino group, a carboxylic acid moiety, and a brominated phenolic ring, exhibits promising properties that make it a valuable intermediate in the development of novel therapeutic agents.
The molecular structure of 4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid is characterized by its aromatic ring system substituted with bromine and hydroxyl groups, which are strategically positioned to influence its reactivity and biological interactions. The presence of both an amino and a carboxylic acid functional group allows for diverse chemical modifications, making it a versatile building block for drug design. These structural features are particularly relevant in the context of modern medicinal chemistry, where targeted modifications can enhance pharmacological efficacy and reduce side effects.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural scaffolds. The brominated phenyl ring, in particular, has been extensively studied for its role in modulating enzyme activity and receptor binding. For instance, derivatives of this class have shown promise in inhibiting certain kinases and other enzymes implicated in inflammatory and neoplastic processes. The hydroxyl group further contributes to the compound's ability to engage in hydrogen bonding interactions, which is crucial for optimizing binding affinity to biological targets.
One of the most compelling aspects of 4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid is its potential as a precursor for the synthesis of more complex molecules. Researchers have leveraged its reactive sites to develop novel analogs with enhanced pharmacokinetic profiles. For example, studies have demonstrated that incorporating this compound into peptidomimetics can improve oral bioavailability while maintaining target specificity. Such advancements underscore the importance of structurally diverse intermediates in the drug discovery pipeline.
The synthesis of 4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid presents unique challenges due to the need for precise functionalization at multiple positions. However, recent methodological developments have streamlined its preparation, making it more accessible for large-scale applications. Techniques such as palladium-catalyzed cross-coupling reactions and selective oxidation have been employed to construct the desired framework efficiently. These improvements not only reduce production costs but also enable faster iteration in medicinal chemistry campaigns.
From a biological perspective, 4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid has shown intriguing interactions with various cellular pathways. Preliminary in vitro studies suggest that it may modulate pathways involved in pain perception and neuroprotection. The bromine substituent, in particular, has been linked to enhanced binding affinity to certain neurotransmitter receptors, which could translate into therapeutic benefits for neurological disorders. Further investigation is warranted to fully elucidate its mechanism of action and potential clinical applications.
The compound's role as an intermediate extends beyond traditional small-molecule drug development. It has also been explored as a component in biologically active peptides and protein-based therapeutics. The carboxylic acid group provides a site for conjugation with other biomolecules, enabling the creation of hybrid entities with tailored properties. Such applications highlight the versatility of 4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid and its relevance across multiple domains of biotechnology.
In conclusion, 4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid (CAS No. 1782596-97-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and functional diversity. Its potential as a building block for novel therapeutics, coupled with recent innovations in synthetic methodologies, positions it as a cornerstone compound in ongoing drug discovery efforts. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play an increasingly pivotal role in addressing unmet medical needs.
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